(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol
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Overview
Description
(Bicyclo[221]heptane-2,2-diyl)dimethanethiol is a bicyclic compound with a unique structure that includes two thiol groups attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with thiol-containing reagents. One common method is the reaction of bicyclo[2.2.1]heptane-2,2-dicarboxylic acid with thiol-containing compounds under reducing conditions . Another approach involves the use of cyclopentadiene and noncyclic olefins to form bicyclo[2.2.1]heptene derivatives, which are then isomerized to the desired bicyclo[2.2.1]heptane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of isomerization catalysts and efficient purification techniques is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and other substituted derivatives .
Scientific Research Applications
(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol exerts its effects involves the reactivity of its thiol groups. These groups can form disulfide bonds, interact with metal ions, and participate in redox reactions. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-diyldimethanamine: Similar structure but with amine groups instead of thiol groups.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene: Similar bicyclic framework but different functional groups.
Properties
CAS No. |
831225-31-1 |
---|---|
Molecular Formula |
C9H16S2 |
Molecular Weight |
188.4 g/mol |
IUPAC Name |
[2-(sulfanylmethyl)-2-bicyclo[2.2.1]heptanyl]methanethiol |
InChI |
InChI=1S/C9H16S2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,10-11H,1-6H2 |
InChI Key |
URAGDHSBDAUQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CS)CS |
Origin of Product |
United States |
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